REACTION_CXSMILES
|
[Cu]C#N.[Br-].[Li+].[I-].[C:7]([C:9]1[C:14]([F:15])=[CH:13][CH:12]=[CH:11][C:10]=1[Zn+])#[N:8].[Br:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21](Cl)=[O:22].[NH4+].[Cl-]>C1COCC1.O>[Br:17][C:18]1[CH:19]=[C:20]([CH:24]=[CH:25][CH:26]=1)[C:21]([C:10]1[CH:11]=[CH:12][CH:13]=[C:14]([F:15])[C:9]=1[C:7]#[N:8])=[O:22] |f:1.2,3.4,6.7|
|
Name
|
copper(I) cyanide
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
[Cu]C#N
|
Name
|
|
Quantity
|
2.63 mL
|
Type
|
reactant
|
Smiles
|
[Br-].[Li+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[I-].C(#N)C1=C(C=CC=C1F)[Zn+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6.94 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)Cl)C=CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at r.t. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −78° C
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at r.t. for 4 h
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The THF was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the aqueous residue was diluted with water (100 mL) and DCM (150 mL)
|
Type
|
FILTRATION
|
Details
|
A precipitate was filtered off
|
Type
|
ADDITION
|
Details
|
the filtrate was added to a separation funnel
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the water phase extracted with DCM (100 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine (150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
purified on a silica gel column
|
Type
|
WASH
|
Details
|
eluted with DCM
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(C(=O)C2=C(C#N)C(=CC=C2)F)C=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.37 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |